molecular formula C7H6N2OS B11764501 2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 93272-85-6

2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B11764501
CAS No.: 93272-85-6
M. Wt: 166.20 g/mol
InChI Key: QNEWVOYCROIYKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with suitable reagents . The reaction progress and the purity of the synthesized compounds are often monitored by thin-layer chromatography (TLC) using ethyl acetate as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. Additionally, the carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a mercapto group and a carbonitrile group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

CAS No.

93272-85-6

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

4-methyl-6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2OS/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11)

InChI Key

QNEWVOYCROIYKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=C1C#N)S

Origin of Product

United States

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